molecular formula C15H17ClN2O4 B2571774 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide CAS No. 2034614-97-4

3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide

Cat. No.: B2571774
CAS No.: 2034614-97-4
M. Wt: 324.76
InChI Key: HIUPNMULJZQZBF-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a benzamide moiety, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 3-chlorobenzoyl chloride with 2-(2-aminoethoxy)ethanol to form an intermediate. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzamide structure .

Scientific Research Applications

3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
  • 3-chloro-1-substituted aryl pyrrolidine-2,5-dione derivatives
  • N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide

Uniqueness

3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c16-12-3-1-2-11(10-12)15(21)17-6-8-22-9-7-18-13(19)4-5-14(18)20/h1-3,10H,4-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUPNMULJZQZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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